Cas no 1338683-76-3 (3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid)

3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid is a fluorinated sulfonamide derivative featuring a piperidine core with a propanoic acid side chain. This compound is of interest in medicinal chemistry due to its structural motifs, which are commonly found in bioactive molecules targeting enzyme inhibition or receptor modulation. The 3-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity, while the propanoic acid moiety offers potential for further derivatization or salt formation. Its well-defined chemical structure makes it suitable for research applications in drug discovery, particularly in the development of protease inhibitors or GPCR-targeted therapeutics. The compound is typically supplied with high purity to ensure reliable experimental results.
3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid structure
1338683-76-3 structure
Product Name:3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid
CAS No:1338683-76-3
MF:C14H18FNO4S
MW:315.360426425934
CID:5323655
Update Time:2025-11-01

3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid
    • 3-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]propanoic acid
    • 3-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)propanoic acid
    • 3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid
    • Inchi: 1S/C14H18FNO4S/c15-12-2-1-3-13(10-12)21(19,20)16-8-6-11(7-9-16)4-5-14(17)18/h1-3,10-11H,4-9H2,(H,17,18)
    • InChI Key: WOYQZODUXNGRNU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)F)(N1CCC(CCC(=O)O)CC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 454
  • XLogP3: 1.8
  • Topological Polar Surface Area: 83.1

3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid Pricemore >>

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Additional information on 3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid

Introduction to 3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid (CAS No. 1338683-76-3)

3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid (CAS No. 1338683-76-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural motif, combines a piperidine ring with a fluorobenzensulfonyl moiety, making it a promising candidate for further exploration in drug discovery and development. The presence of the fluorine atom in the aromatic ring introduces a level of electronic and steric modulation that can significantly influence its biological activity, making it an attractive scaffold for designing novel therapeutic agents.

The piperidine core is a well-established pharmacophore in many bioactive molecules, particularly in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently. The substitution at the 4-position of the piperidine ring with the 3-fluorobenzenesulfonyl group further enhances its potential by introducing hydrophobic interactions and metabolic stability. This structural feature is particularly relevant in the context of developing small-molecule inhibitors for enzymes that play critical roles in various disease pathways.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly assess the binding affinity and selectivity of such compounds against biological targets. The fluorobenzensulfonyl moiety has been shown to interact favorably with polar residues in protein active sites, providing a basis for designing potent and selective inhibitors. For instance, studies have demonstrated that derivatives of this class can modulate the activity of enzymes involved in inflammation and neurodegeneration, making them candidates for treating conditions such as rheumatoid arthritis and Alzheimer's disease.

The propanoic acid side chain at the C-terminal end of the molecule adds another layer of functionality, allowing for further derivatization to optimize pharmacokinetic properties such as solubility and bioavailability. This flexibility makes 3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid a versatile building block for medicinal chemists aiming to develop next-generation therapeutics.

In vitro studies have begun to unravel the mechanistic basis of its potential biological effects. The fluorine atom, known for its ability to enhance metabolic stability, may contribute to prolonging the half-life of the drug once administered. Additionally, the electron-withdrawing nature of the sulfonyl group can modulate receptor binding by influencing charge distribution and hydrogen bonding interactions. These features are particularly important when designing molecules intended to interact with targets that exhibit high binding affinities.

One notable area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The piperidine scaffold, combined with the fluorobenzensulfonyl group, provides an excellent platform for designing molecules that can selectively inhibit aberrantly active kinases without affecting their normal cellular functions. Preliminary data suggest that analogs of this compound exhibit inhibitory activity against several kinases, with potential applications in oncology.

The synthesis of 3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient formation of carbon-carbon bonds essential for constructing the piperidine ring and attaching the sulfonyl group. Additionally, fluorine-containing intermediates can be introduced at various stages to ensure regioselectivity and yield optimization.

The pharmacological profile of this compound is still under active investigation, but initial findings are encouraging. In cell-based assays, derivatives have shown promise in modulating pathways relevant to neurological disorders by interacting with specific receptors or enzymes. For example, some analogs have demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting oxidative stress-induced neuronal death.

The potential therapeutic applications extend beyond CNS disorders. The compound's ability to modulate inflammatory pathways suggests its utility in treating autoimmune diseases such as multiple sclerosis and psoriasis. By targeting key inflammatory mediators, it may provide a novel approach to managing these conditions without the systemic side effects associated with traditional immunosuppressants.

As research progresses, it is anticipated that more derivatives will be synthesized and tested for their biological activity. The combination of computational modeling with experimental validation will be crucial in identifying lead compounds that can advance into clinical trials. The unique structural features of 3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid, particularly its piperidine core and fluorobenzensulfonyl moiety, make it a valuable asset in the pharmacopeia for addressing unmet medical needs.

In conclusion,3-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]propanoic acid (CAS No. 1338683-76-3) represents a significant advancement in medicinal chemistry due to its promising biological profile and synthetic accessibility. Its potential applications span multiple therapeutic areas, including oncology and neurology, making it an exciting compound for further investigation by researchers worldwide.

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